

Validating CHR-6494 TFA Target Engagement on Haspin: A Comparative Guide

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Compound of Interest

Compound Name: CHR-6494 TFA

Cat. No.: B10764162

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CHR-6494 trifluoroacetate (TFA) with other known haspin kinase inhibitors, supported by experimental data. It is designed to assist researchers in evaluating the utility of **CHR-6494 TFA** for studies on haspin biology and as a potential therapeutic agent.

Introduction to Haspin Kinase

Haspin (Histone H3 Associated Protein Kinase), also known as GSG2, is a serine/threonine kinase that plays a crucial role in cell division.^{[1][2]} Its primary known function is the phosphorylation of histone H3 at threonine 3 (H3T3ph) during mitosis.^[1] This phosphorylation event is essential for the proper recruitment of the Chromosomal Passenger Complex (CPC) to the centromeres, which in turn ensures accurate chromosome alignment and segregation.^[2] Given its critical role in mitosis and its overexpression in various cancers, haspin has emerged as a promising target for anticancer drug development.^{[1][2]}

CHR-6494 TFA: A Potent Haspin Inhibitor

CHR-6494 is a potent and selective small-molecule inhibitor of haspin kinase.^[3] Its trifluoroacetate salt form is commonly used in research. In biochemical assays, CHR-6494 exhibits a half-maximal inhibitory concentration (IC₅₀) of 2 nM against haspin.^[3] By inhibiting haspin, CHR-6494 prevents the phosphorylation of histone H3 at threonine 3, leading to mitotic defects and ultimately inducing apoptosis in cancer cells.^[4]

Performance Comparison of Haspin Inhibitors

This section compares the in vitro potency of CHR-6494 with other published haspin inhibitors. The data presented here is compiled from various sources and should be used as a guide for compound selection.

Inhibitor	Haspin IC50 (nM)	Key Off-Targets (IC50 in nM)	Reference(s)
CHR-6494	2	-	[3]
LDN-192960	10	DYRK2 (48)	[5][6]
5-Iodotubercidin	5-9	Adenosine Kinase (26), CLK, DYRK	[6]
Compound 6 (Acridine analog)	45	DYRK1A (889), DYRK1B (697), DYRK3 (121305), MARK3 (100)	[7]

Note: IC50 values can vary depending on the assay conditions. The data in this table is for comparative purposes.

Experimental Protocols

In Vitro Haspin Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol describes a common method for measuring the enzymatic activity of haspin and the potency of inhibitors like CHR-6494.

Materials:

- Recombinant haspin enzyme
- Biotinylated histone H3 peptide substrate (e.g., Biotin-ARTKQTARKS TGGKAPRKQLA-NH2)
- ATP

- Europium-labeled anti-phospho-histone H3 (Thr3) antibody
- Streptavidin-Allophycocyanin (SA-APC)
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
- Test compounds (e.g., CHR-6494) dissolved in DMSO

Procedure:

- Prepare serial dilutions of the test compound in DMSO.
- In a 384-well plate, add the test compound to the assay buffer.
- Add the haspin enzyme and the biotinylated histone H3 peptide substrate to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction by adding EDTA.
- Add the Eu-anti-phospho-H3(Thr3) antibody and SA-APC detection reagents.
- Incubate the plate in the dark at room temperature for at least 60 minutes.
- Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm after excitation at 320 nm.
- Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and determine the IC₅₀ values from the dose-response curves.

Cellular Target Engagement Assay (Western Blot for Phospho-Histone H3)

This protocol validates the ability of an inhibitor to engage haspin in a cellular context by measuring the downstream phosphorylation of its substrate.

Materials:

- Cancer cell line (e.g., HeLa, MDA-MB-231)
- Cell culture medium and supplements
- Test compound (e.g., CHR-6494)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies: anti-phospho-histone H3 (Thr3) and anti-total histone H3 (or a loading control like β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Western blotting equipment

Procedure:

- Seed cells in a multi-well plate and allow them to adhere overnight.
- Treat the cells with a range of concentrations of the test compound for a specified time (e.g., 24 hours).
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the lysates.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with the primary antibody against phospho-histone H3 (Thr3) overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.

- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an antibody against total histone H3 or a loading control to normalize the data.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a haspin inhibitor in a mouse model.

Materials:

- Immunocompromised mice (e.g., nude or SCID)
- Cancer cell line (e.g., MDA-MB-231)[8]
- Matrigel (optional)
- Test compound (e.g., CHR-6494) formulated for in vivo administration
- Vehicle control

Procedure:

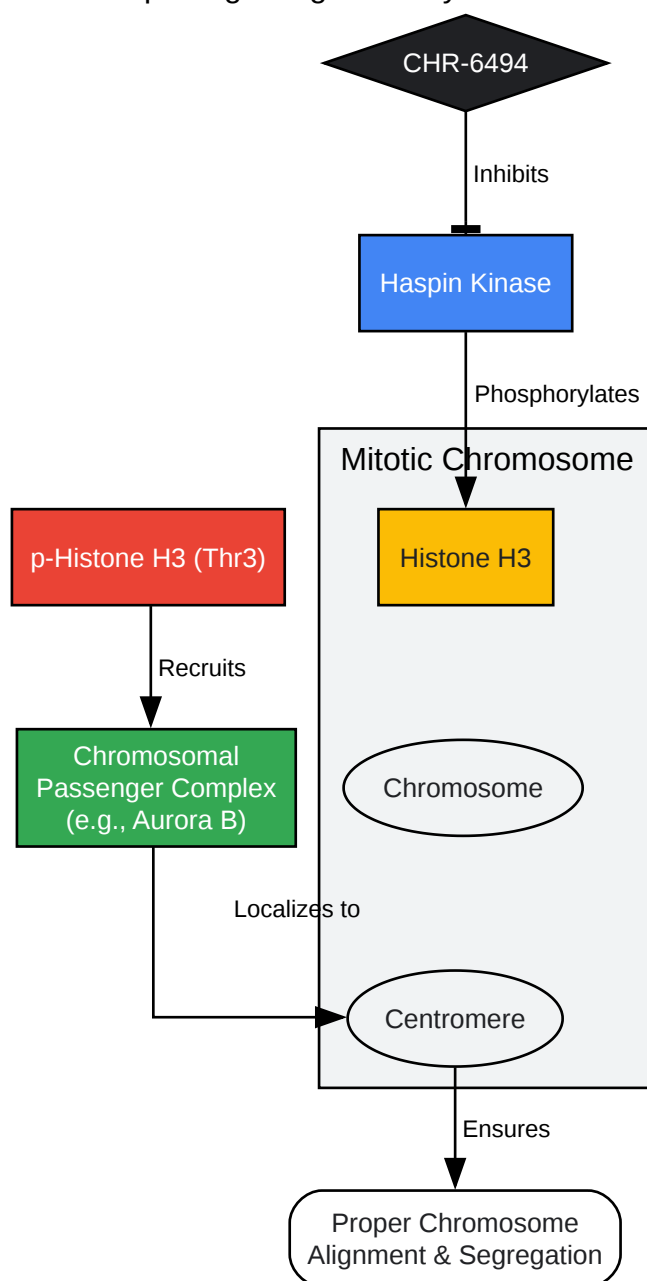
- Subcutaneously inject a suspension of cancer cells (e.g., 5×10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
- Monitor the tumor growth regularly using calipers.
- Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer the test compound or vehicle control to the mice according to a predetermined schedule (e.g., daily intraperitoneal injection of 50 mg/kg CHR-6494).[9]
- Continue to measure tumor volume and body weight throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for pharmacodynamic markers like phospho-

histone H3).

Visualizing Pathways and Workflows

Haspin Signaling Pathway

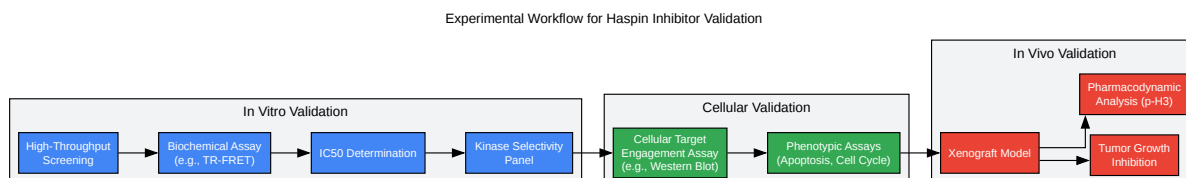
Haspin Signaling Pathway in Mitosis



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Caption: Haspin kinase phosphorylates Histone H3 at Thr3, recruiting the CPC to ensure proper chromosome alignment.

Experimental Workflow for Haspin Inhibitor Validation



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